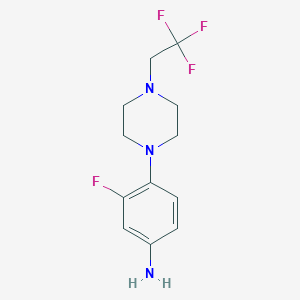
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)-2'-(p-nitrophenylcarbonyloxy)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)-2’-(p-nitrophenylcarbonyloxy)uridine is a synthetic compound that belongs to the class of modified nucleosides. These compounds are often used in biochemical research and have applications in various fields such as medicinal chemistry, molecular biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)-2’-(p-nitrophenylcarbonyloxy)uridine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using 1,1,3,3-tetraisopropyl-1,3-disiloxane to form the disiloxanediyl derivative.
Introduction of p-Nitrophenylcarbonyloxy Group: The protected uridine is then reacted with p-nitrophenyl chloroformate to introduce the p-nitrophenylcarbonyloxy group at the 2’ position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)-2’-(p-nitrophenylcarbonyloxy)uridine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the protective groups.
Substitution Reactions: The p-nitrophenylcarbonyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Substitution: Requires nucleophilic reagents and appropriate solvents.
Major Products Formed
Deprotected Uridine: Formed after hydrolysis.
Substituted Uridine Derivatives: Formed after substitution reactions.
Scientific Research Applications
3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)-2’-(p-nitrophenylcarbonyloxy)uridine has several applications in scientific research:
Medicinal Chemistry: Used in the design and synthesis of antiviral and anticancer agents.
Molecular Biology: Employed in the study of nucleic acid interactions and modifications.
Materials Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)-2’-(p-nitrophenylcarbonyloxy)uridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, affecting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine: Lacks the p-nitrophenylcarbonyloxy group.
2’-(p-Nitrophenylcarbonyloxy)uridine: Lacks the disiloxanediyl protective groups.
Uniqueness
3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)-2’-(p-nitrophenylcarbonyloxy)uridine is unique due to the presence of both the disiloxanediyl protective groups and the p-nitrophenylcarbonyloxy group, which confer specific chemical properties and reactivity.
Properties
Molecular Formula |
C28H41N3O11Si2 |
|---|---|
Molecular Weight |
651.8 g/mol |
IUPAC Name |
[8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C28H41N3O11Si2/c1-16(2)43(17(3)4)38-15-22-24(41-44(42-43,18(5)6)19(7)8)28(35,26(39-22)30-14-13-23(32)29-27(30)34)40-25(33)20-9-11-21(12-10-20)31(36)37/h9-14,16-19,22,24,26,35H,15H2,1-8H3,(H,29,32,34) |
InChI Key |
BUZRACJUCDQHNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(O)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




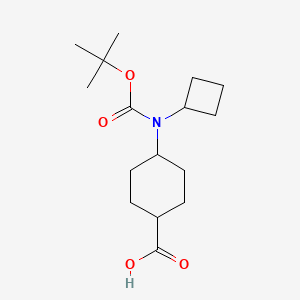
![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)
![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)
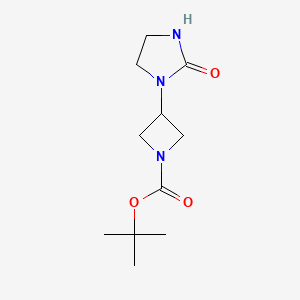
![4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B12076297.png)
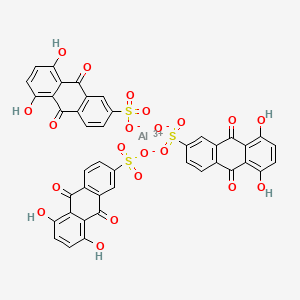

![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)

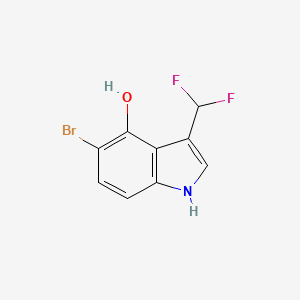
![4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid](/img/structure/B12076327.png)
